molecular formula C22H26N2O4 B6999471 N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

Cat. No.: B6999471
M. Wt: 382.5 g/mol
InChI Key: MIUCPNKNGKNPJO-UHFFFAOYSA-N
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Description

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[34]octane-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic core, an oxa-bridge, and a phenoxy group

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-26-14-11-17-3-7-19(8-4-17)28-20-9-5-18(6-10-20)23-21(25)24-15-22(16-24)12-2-13-27-22/h3-10H,2,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUCPNKNGKNPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N3CC4(C3)CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic conditions.

    Introduction of the phenoxy group: This step involves the reaction of the spirocyclic intermediate with a phenol derivative, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[4-(2-hydroxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
  • N-[4-[4-(2-ethoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

Uniqueness

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide is unique due to its specific methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[34]octane-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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